molecular formula C7H10N2O4 B14474463 1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane CAS No. 67439-85-4

1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane

Katalognummer: B14474463
CAS-Nummer: 67439-85-4
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: AEGPCIIXOBLGER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane is a chemical compound with the molecular formula C8H12N2O4. It contains a total of 26 atoms, including 12 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by the presence of two isocyanate groups and two ether linkages, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane typically involves the reaction of appropriate alcohols with phosgene or its derivatives. The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve continuous flow reactors to ensure efficient and safe handling of phosgene, a highly toxic reagent .

Analyse Chemischer Reaktionen

1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polyurethanes .

Wissenschaftliche Forschungsanwendungen

1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .

Eigenschaften

CAS-Nummer

67439-85-4

Molekularformel

C7H10N2O4

Molekulargewicht

186.17 g/mol

IUPAC-Name

1-isocyanato-1-(1-isocyanatoethoxymethoxy)ethane

InChI

InChI=1S/C7H10N2O4/c1-6(8-3-10)12-5-13-7(2)9-4-11/h6-7H,5H2,1-2H3

InChI-Schlüssel

AEGPCIIXOBLGER-UHFFFAOYSA-N

Kanonische SMILES

CC(N=C=O)OCOC(C)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.